molecular formula C14H13NO4 B2748344 2-(Benzyloxy)-1-methoxy-4-nitrobenzene CAS No. 75167-86-1

2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Cat. No.: B2748344
CAS No.: 75167-86-1
M. Wt: 259.261
InChI Key: MYKBXOQHDQLNGL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene typically involves the following steps:

    Nitration: The starting material, 2-(Benzyloxy)-1-methoxybenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the para position relative to the methoxy group.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 2-hydroxy-1-methoxy-4-nitrobenzene reacts with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(Benzyloxy)-1-methoxy-4-aminobenzene.

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-(Benzaldehyde)-1-methoxy-4-nitrobenzene.

Scientific Research Applications

2-(Benzyloxy)-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable compound in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aromatic ethers.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets, depending on the specific reaction or application For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amino group

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-(Benzyloxy)-1-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

    1-Methoxy-4-nitrobenzene: Lacks the benzyloxy group, making it less versatile in synthetic applications.

Uniqueness

2-(Benzyloxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-methoxy-4-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKBXOQHDQLNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-methoxy-5-nitrophenol (54.3 g, 321 mmol), benzyl bromide (26.5 mL, 223 mmol,) and cesium carbonate (73 g, 223 mmol) is stirred in N,N-dimethylformamide (250 mL) for 24 h at room temperature. The mixture is partitioned between water and ethyl acetate. The layers are separated and the organic layer washed three times with water, once with brine, dried (sodium sulfate), filtered and evaporated to give a crude solid. The crude product is recrystallized from ethyl acetate to yield the title compound, 56.4 g (68%), as a white crystalline solid.
Quantity
54.3 g
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reactant
Reaction Step One
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26.5 mL
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reactant
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cesium carbonate
Quantity
73 g
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reactant
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250 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (1.65 gm; 12 mmol) was added to a solution of 2-methoxy-5-nitro phenol (1.69 g; 10 mmol) and benzyl bromide (1.71 gm; 10 mmol) in acetone (60 ml). The reaction mixture was refluxed for 12 hours. The solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was separated, washed with water (2×50 ml), dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.5 g of 1-Benzyloxy-2-methoxy-5-nitrobenzene (Yield=96.5%)
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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